R1-11

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

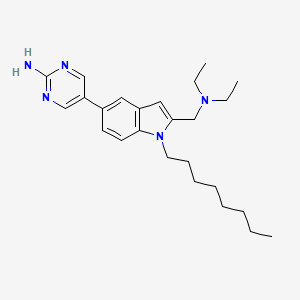

C25H37N5 |

|---|---|

分子量 |

407.6 g/mol |

IUPAC名 |

5-[2-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28) |

InChIキー |

TXNZFTNXFGNVLQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC |

製品の起源 |

United States |

Foundational & Exploratory

R1-11 Cell Line: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The R1-11 cell line is a genetically engineered human cell line derived from the widely used HeLa cervical cancer cell line. Its defining characteristic is the targeted knockout of two key folate transporters: the reduced folate carrier (RFC, encoded by the SLC19A1 gene) and the proton-coupled folate transporter (PCFT, encoded by the SLC46A1 gene). This dual-null phenotype makes the this compound cell line and its derivatives invaluable research tools for investigating the roles of specific folate transporters in cellular physiology, cancer biology, and the mechanisms of action of both classic and novel antifolate drugs. By providing a "blank slate" for folate transport, the this compound line allows for the controlled expression of individual transporters to study their function in isolation.

Core Characteristics

The foundational properties of the this compound cell line are intrinsically linked to its parental HeLa origin, with the critical exception of its folate transport capabilities.

| Characteristic | Description | Citation |

| Parental Cell Line | HeLa (Human cervical adenocarcinoma) | [1] |

| Genetic Modification | Null for Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) | [1] |

| Morphology | Epithelial | |

| Growth Properties | Adherent | |

| Key Application | Model system for studying folate transport and antifolate drug efficacy | [1][2] |

Quantitative Data

The primary utility of the this compound cell line is as a background for expressing specific folate transporters to assess their impact on the efficacy of antifolate compounds. The following tables summarize key quantitative data from studies using this compound-derived cell lines.

Table 1: Folate Receptor Alpha (FRα) Surface Expression in this compound Derived Cells

| Cell Line | Description | FRα Surface Expression (pmol/mg protein) | Citation |

| HeLa (Wild-Type) | Parental line with endogenous transporters | ~0.5 | [2] |

| This compound-FR2 | This compound cells transfected with FRα | ~3.0 | [2] |

Data are approximate and derived from graphical representations in the cited literature.

Table 2: IC50 Values of Antifolates in this compound and Derived Cell Lines

| Compound | Cell Line | Description | IC50 (nM) | Citation |

| Pemetrexed | This compound-mock | RFC-/PCFT- | >10,000 | [1] |

| This compound-PCFT4 | RFC-/PCFT+ | 1.8 ± 0.2 | [1] | |

| Methotrexate | This compound-mock | RFC-/PCFT- | >10,000 | [1] |

| This compound-PCFT4 | RFC-/PCFT+ | 2,500 ± 500 | [1] | |

| Raltitrexed | This compound-FR2 | RFC-/PCFT-/FRα+++++ | ~10 | [2] |

| ZD9331 | This compound-FR2 | RFC-/PCFT-/FRα+++++ | >20,000 | [2] |

IC50 values are highly dependent on experimental conditions, particularly the folate concentration in the culture medium.

Experimental Protocols

Detailed methodologies are crucial for the successful use of the this compound cell line and its derivatives. The following are key experimental protocols adapted for this specific cell line.

Cell Culture and Maintenance

The this compound cell line and its derivatives are cultured under standard mammalian cell culture conditions.

-

Culture Medium: RPMI 1640 medium without folic acid, supplemented with 10% dialyzed fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Folate Supplementation: For routine culture, the medium is supplemented with 25 nM (6R,S)-5-formyltetrahydrofolate (leucovorin). Folic acid should not be used as the folate source for routine maintenance as it can interfere with studies involving the folate receptor.[2]

-

Passaging: Cells are grown as monolayers and should be passaged when they reach 80-90% confluency.

-

Wash the cell monolayer with sterile PBS.

-

Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

-

Cryopreservation: Cells should be frozen in a cryopreservation medium containing complete culture medium and 10% DMSO.

Generation of Transfected this compound Cell Lines

A primary application of the this compound line is the stable or transient expression of folate transporter proteins.

Radiolabeled Substrate Uptake Assay

This assay is fundamental for quantifying the transport activity of expressed folate transporters. The example below is for a [³H]-methotrexate uptake study.

-

Cell Plating: Seed cells in 24-well plates and grow to confluency.

-

Pre-incubation: Wash cells with transport buffer (e.g., HEPES-buffered saline for pH 7.4 or MES-buffered saline for acidic pH). Incubate in fresh transport buffer at 37°C for 20 minutes.

-

Initiation of Uptake: Aspirate the buffer and add transport buffer containing a known concentration of [³H]-methotrexate and any inhibitors.

-

Termination of Uptake: After a defined time (e.g., 2 minutes for initial velocity measurements), rapidly wash the cells with ice-cold transport buffer to stop the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).

Western Blotting for Folate Transporters

This protocol is for verifying the expression of tagged or untagged folate transporter proteins.

-

Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the folate transporter or an epitope tag (e.g., anti-HA).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways

The absence of key folate transporters in this compound cells has significant implications for cellular signaling, primarily through its impact on one-carbon metabolism. Folate deficiency is known to affect pathways related to cell proliferation, DNA synthesis and repair, and cellular stress responses.

Folate-Dependent One-Carbon Metabolism

The diagram below illustrates the central role of folate metabolism in providing one-carbon units for essential cellular processes. In this compound cells, the uptake of folates is severely restricted, impacting all downstream pathways.

Potential Downstream Signaling Consequences in this compound Cells

The disruption of one-carbon metabolism in this compound cells can lead to several downstream signaling consequences, particularly under folate-limiting conditions.

Conclusion

The this compound cell line represents a powerful and precise tool for dissecting the complexities of folate transport and its role in cancer therapy. As a HeLa-derived line with complete ablation of the major folate uptake systems, RFC and PCFT, it provides a unique platform for studying the function of individual folate transporters in isolation. This technical guide provides a foundational understanding of the this compound cell line, including its core characteristics, relevant quantitative data, and essential experimental protocols. The provided workflow and signaling pathway diagrams offer a visual representation of its application and the biological consequences of its genetic modifications. For researchers and drug development professionals in the field of oncology and metabolism, the this compound cell line is an indispensable asset for advancing our understanding of antifolate pharmacology and for the development of novel cancer therapeutics.

References

- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of "R1-11 Models": A Search for Scientific Significance

An extensive investigation into the scientific and technical literature has revealed no specific biological, chemical, or computational entity formally recognized as "R1-11 models." Despite a thorough search of scholarly articles, technical guides, and research databases, the term "this compound models" does not correspond to a known signaling pathway, experimental workflow, or a defined set of models within the fields of biology, drug development, or computational science.

This lack of specific information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and the generation of signaling pathway diagrams, cannot be fulfilled without a foundational understanding of what "this compound models" refers to.

It is possible that "this compound models" may be a highly specialized or internal nomenclature used within a specific research group, a new, yet-to-be-published concept, or a potential misnomer for an existing model system. Without further context or clarification, a comprehensive and accurate technical guide on its origin and development remains unattainable.

Researchers, scientists, and drug development professionals seeking information are encouraged to verify the terminology and explore alternative or more established names for the models of interest. Accurate and standardized nomenclature is crucial for effective scientific communication and collaboration.

In-Depth Technical Guide to the Core Characteristics of KMS-11 Cells

Disclaimer: Initial research indicates that the cell line designation "R1-11" is not standardly recognized in major cell biology databases. However, the context of related research, particularly involving folate receptor (FRα) and proton-coupled folate transporter (PCFT) in engineered cell lines (this compound/Tet-on-FRα and this compound/Tet-on-FRα/PCFT), strongly suggests a typographical error and that the intended cell line is the well-documented human multiple myeloma cell line, KMS-11 . This guide proceeds under this assumption.

This technical guide provides a comprehensive overview of the KMS-11 cell line, tailored for researchers, scientists, and drug development professionals. It covers the origin, molecular characteristics, and experimental data associated with this cell line, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Characteristics of KMS-11 Cells

The KMS-11 cell line is a human multiple myeloma cell line established from the pleural effusion of a 67-year-old female patient with multiple myeloma.[1] It is a valuable in vitro model for studying the pathobiology of multiple myeloma and for the preclinical evaluation of novel therapeutic agents.

Origin and Morphology

KMS-11 cells are of B-cell lineage and exhibit a lymphoblast-like morphology, characterized by small, round cells that can grow in suspension and as loosely adherent cultures.[1] Some multinucleated cells may also be observed.[1]

Genetic Profile

KMS-11 cells possess a number of well-characterized genetic features, making them a useful model for studying the molecular drivers of multiple myeloma.

-

Immunoglobulin Secretion: These cells are known to secrete the kappa light chain of immunoglobulin G (IgG-κ).[2]

-

Chromosomal Abnormalities: The cell line harbors chromosomal abnormalities, which are a hallmark of multiple myeloma.[1]

-

Gene Mutations: The Cancer Cell Line Encyclopedia (CCLE) has documented 108 genes with mutations in the KMS-11 cell line.[3]

Quantitative Data

The following tables summarize key quantitative characteristics of the KMS-11 cell line.

| Parameter | Value | Reference |

| Doubling Time | Approximately 36-70 hours | [4] |

| Cell Type | B-cell | [1] |

| Secretion | IgG kappa light chain | [2] |

Table 1: General Quantitative Characteristics of KMS-11 Cells

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments using KMS-11 cells. The following are standard protocols for their culture and maintenance.

Cell Culture

Medium: KMS-11 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[2]

Culture Conditions:

-

Temperature: 37°C

-

CO₂ Concentration: 5%

-

Subculturing: For suspension cultures, cells can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a concentration of 1 x 10⁵ viable cells/mL. For adherent cultures, cells can be detached using a gentle cell scraper or a non-enzymatic cell dissociation solution.

Cryopreservation

Freezing Medium: A common cryopreservation medium consists of complete growth medium supplemented with 5-10% DMSO.

Protocol:

-

Centrifuge the cell suspension and resuspend the pellet in cold freezing medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Distribute the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Signaling Pathways

While a comprehensive map of all active signaling pathways in KMS-11 cells is extensive, the following diagram illustrates a generalized signaling pathway relevant to cancer cells, particularly focusing on growth factor signaling which is often dysregulated in malignancies like multiple myeloma.

References

R1-11 in Cancer Studies: A Technical Guide to Folate Transport and Peptide-Based Diagnostics

This technical guide provides an in-depth overview of "R1-11" and its significance in cancer research. The term "this compound" primarily refers to a crucial experimental tool: the This compound HeLa cell line , a human cervical cancer cell line engineered to be deficient in key folate transporters. This cell line has been instrumental in dissecting the mechanisms of antifolate drug resistance and in the development of novel cancer therapeutics. Additionally, this guide will touch upon the R11 peptide , a cell-penetrating polyarginine peptide investigated for its potential in cancer diagnostics.

This document is intended for researchers, scientists, and drug development professionals actively involved in oncology research and development.

The this compound HeLa Cell Line: A Model for Studying Folate Transport in Cancer

The this compound HeLa cell line is a clonal derivative of the HeLa human cervical cancer cell line. Its defining characteristic is the deficiency in two critical folate transporters: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)[1][2][3]. This dual deficiency makes the this compound cell line an invaluable in vitro model for several key areas of cancer research.

Core Utility in Cancer Research

-

Investigating Antifolate Drug Resistance: Many chemotherapeutic agents, such as methotrexate (MTX), are antifolates. Their efficacy relies on their transport into cancer cells. The this compound cell line, lacking the primary folate transporters, is inherently resistant to these drugs. This allows researchers to study the specific roles of RFC and PCFT in drug uptake and to investigate mechanisms of resistance that arise from impaired transport[2][3].

-

Evaluating Novel Antifolate Drugs: By transfecting this compound cells to express either RFC or PCFT, researchers can create specific models to test the transport efficiency and cytotoxicity of new antifolate compounds. This helps in identifying drugs that are selectively transported by one carrier over the other, which can be advantageous for targeting tumors with specific transporter expression profiles[1][3].

-

Understanding Folate Homeostasis in Cancer: Folates are essential for the synthesis of nucleotides and amino acids, which are critical for rapidly proliferating cancer cells. The this compound cell line provides a clean background to study the contribution of individual folate transporters to maintaining intracellular folate pools, independent of other transport mechanisms[2].

The Role of Folate Transporters: RFC and PCFT

The two key players in the context of the this compound cell line are the reduced folate carrier (RFC, gene SLC19A1) and the proton-coupled folate transporter (PCFT, gene SLC46A1).

-

Reduced Folate Carrier (RFC): RFC is the primary transporter of reduced folates into most mammalian cells at neutral pH[3][4]. It is a major route of entry for antifolate drugs like methotrexate[3][5]. Loss of RFC function is a known mechanism of methotrexate resistance in cancer cells[1].

-

Proton-Coupled Folate Transporter (PCFT): PCFT functions optimally at an acidic pH (around 5.5) and is the primary mechanism for folate absorption in the small intestine[4]. Importantly, PCFT is often overexpressed in various solid tumors, where the acidic tumor microenvironment can facilitate its activity[1][4]. This makes PCFT an attractive target for the selective delivery of antifolates to cancer cells.

The logical relationship for utilizing the this compound cell line in these studies is depicted in the following workflow.

Signaling and Metabolic Pathways

The research involving this compound cells is centered on the folate metabolic pathway, which is crucial for nucleotide synthesis and cellular proliferation. Antifolates disrupt this pathway, leading to cancer cell death. The diagram below illustrates the central role of folate transport in this process.

Quantitative Data from this compound Studies

Studies using the this compound cell line and its transfectants have generated valuable quantitative data on the transport kinetics and cytotoxic activity of various antifolates. The following table summarizes representative data.

| Compound | Cell Line | Parameter | Value | Reference |

| Pemetrexed | This compound-Mock | IC50 | >10,000 nM | [3] |

| Pemetrexed | This compound-RFC-6 | IC50 | 25 nM | [3] |

| Pemetrexed | This compound-PCFT-4 | IC50 | 1,000 nM | [3] |

| Methotrexate | This compound-Mock | IC50 | >10,000 nM | [3] |

| Methotrexate | This compound-RFC-6 | IC50 | 5 nM | [3] |

| Methotrexate | This compound-PCFT-4 | IC50 | ~5,000 nM | [3] |

| [3H]MTX Uptake | This compound-RFC-6 | Transport | pH 7.4 >> pH 5.5 | [3] |

| [3H]MTX Uptake | This compound-PCFT-4 | Transport | pH 5.5 >> pH 7.4 | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving the this compound cell line.

1.5.1. Cell Culture and Transfection

-

Cell Lines: HeLa this compound cells (RFC and PCFT deficient) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere[2][3].

-

Transfection: this compound cells are transfected with expression vectors (e.g., pZeoSV2(+)) containing the cDNA for human RFC or PCFT, or with an empty vector as a mock control. Stable transfectants are selected using an appropriate antibiotic (e.g., Zeocin)[3]. Clones are isolated and screened for transporter expression and function.

1.5.2. Antifolate Transport Assays

-

Objective: To measure the uptake of radiolabeled antifolates into cells.

-

Procedure:

-

Cells (e.g., this compound-Mock, this compound-RFC, this compound-PCFT) are seeded in 6-well plates and grown to confluence.

-

The cell monolayers are washed with transport buffer at the desired pH (e.g., pH 7.4 for RFC, pH 5.5 for PCFT).

-

Cells are incubated with a radiolabeled antifolate (e.g., [3H]methotrexate) at 37°C for a specified time (e.g., 5 minutes).

-

Uptake is stopped by adding ice-cold buffer, followed by rapid washing to remove extracellular radioactivity.

-

Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

-

Uptake is normalized to the total protein content of the cell lysate[1][3].

-

1.5.3. Cytotoxicity Assays (IC50 Determination)

-

Objective: To determine the concentration of an antifolate that inhibits cell growth by 50%.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the antifolate drug.

-

Cells are incubated for a prolonged period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

The IC50 value is calculated by plotting cell viability against the drug concentration and fitting the data to a dose-response curve[3].

-

The R11 Peptide: A Diagnostic Tool in Bladder Cancer

Separate from the this compound cell line, "R11" also refers to a polyarginine cell-penetrating peptide. This peptide has been explored for its potential as a diagnostic agent in bladder cancer[6].

Mechanism and Application

The R11 peptide, conjugated to a fluorescent molecule such as fluorescein isothiocyanate (FITC), has been shown to be preferentially taken up by bladder cancer cells compared to normal bladder epithelial cells[6]. This differential uptake allows for the visualization of cancerous tissue.

-

Proposed Application: FITC-R11 could be instilled into the bladder, where it would accumulate in tumor cells. Subsequent imaging could then help in the detection and delineation of bladder tumors during cystoscopy[6].

Quantitative Data on FITC-R11 Uptake

A study demonstrated significantly higher uptake of FITC-R11 in bladder cancer tissues and cells compared to normal tissues and cells[6].

| Sample Type | Mean Fluorescence Intensity (FITC-R11) | Comparison | P-value |

| Bladder Cancer Tissue | 6441.95 | Normal Bladder Tissue (1196.92) | < 0.05 |

| Urine from Bladder Cancer Patients | 30250.37 | Urine from BPH Patients (4948.42) | < 0.05 |

| T24 Bladder Cancer Cell Line | 64678.56 | SVHUC Normal Bladder Cell Line (17785.01) | < 0.05 |

Experimental Protocol: In Vitro Peptide Uptake

-

Objective: To quantify the uptake of FITC-R11 in different cell lines.

-

Procedure:

-

Bladder cancer cell lines (e.g., T24, 5637) and a normal bladder epithelial cell line (SVHUC) are cultured in appropriate media.

-

Cells are incubated with a solution of FITC-R11 for a specified period.

-

After incubation, cells are washed to remove the extracellular peptide.

-

The intracellular fluorescence intensity is measured using a fluorometer or by flow cytometry.

-

The mean fluorescence intensity is used as a measure of peptide uptake[6].

-

Conclusion

The term "this compound" in cancer studies encompasses two distinct but important areas of research. The this compound HeLa cell line serves as a fundamental tool for investigating the mechanisms of folate transport and antifolate drug resistance, providing a platform for the development of novel cancer therapeutics targeting the acidic tumor microenvironment. On the other hand, the R11 peptide represents a promising approach in the development of targeted diagnostic agents for bladder cancer. Both of these "this compound" entities contribute significantly to the broader goals of advancing cancer detection and treatment.

References

- 1. Functional Loss of the Reduced Folate Carrier Enhances the Antitumor Activities of Novel Antifolates with Selective Uptake by the Proton-Coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Application of Cell Penetrating R11 Peptide for Diagnosis of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetics of R1-11 Transfectants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic characteristics and experimental applications of R1-11 transfectants, a valuable tool in cellular and molecular biology research. Focusing on the stable integration and controlled expression of exogenous genes, this document details the methodologies for their creation, characterization, and utilization in studying complex biological pathways, particularly in the context of cancer therapeutics.

Introduction to this compound Transfectants

The this compound cell line serves as a robust parental line for generating stable transfectants. While the specific origin of an "this compound" cell line is not universally defined in public cell line repositories, this guide will focus on a well-documented experimental system where this compound cells are utilized to study folate transport. In this context, this compound cells have been engineered to express key proteins involved in folate uptake, providing a controlled environment to investigate the mechanisms of antifolate drugs.

The primary example discussed herein involves this compound cells transfected with cDNAs for Folate Receptor α (FRα) and the Proton-Coupled Folate Transporter (PCFT). These transfectants are developed using a tetracycline-inducible (Tet-On) system, allowing for precise temporal control over the expression of the transgenes. This system is invaluable for dissecting the functional roles of these transporters in cellular metabolism and drug resistance.

Genetic Modifications in this compound Transfectants

The generation of this compound transfectants involves the introduction of foreign DNA, leading to the expression of proteins of interest. The key genetic components of the this compound/Tet-on-FRα and this compound/Tet-on-FRα/PCFT models are outlined below.

The Tet-On Inducible Expression System

The Tet-On system is a binary transgenic system that allows for inducible gene expression. It consists of two main components:

-

The Regulatory Plasmid: This plasmid expresses the reverse tetracycline-controlled transactivator (rtTA) protein.

-

The Response Plasmid: This plasmid contains the gene of interest (e.g., FRα or PCFT) under the control of a tetracycline-responsive element (TRE).

In the presence of an inducer, such as doxycycline (DOX), the rtTA protein binds to the TRE and activates the transcription of the downstream gene. This allows for tight regulation of gene expression, which can be turned on or off by the addition or removal of DOX from the cell culture medium.

Transgenes of Interest: FRα and PCFT

Folate receptors (FRs) and the proton-coupled folate transporter (PCFT) are crucial for the cellular uptake of folates, which are essential for the synthesis of nucleotides and certain amino acids. Antifolate drugs, such as methotrexate (MTX), exploit these transport systems to enter and kill cancer cells.

-

Folate Receptor α (FRα): A high-affinity folate receptor that is often overexpressed in various cancers.

-

Proton-Coupled Folate Transporter (PCFT): A pH-dependent transporter that is the primary mechanism for intestinal folate absorption and is also expressed in some tumors.

By creating this compound cells that inducibly express FRα and PCFT, researchers can meticulously study the contribution of each transporter to folate homeostasis and the efficacy of novel antifolate therapies.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the generation and characterization of this compound transfectants.

Cell Culture and Transfection

Cell Line Maintenance: this compound cells and their transfectant derivatives are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For studies involving folate transport, folate-free RPMI is used.

General Transfection Protocol (for creating stable cell lines):

-

Cell Plating: Plate this compound cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

DNA-Lipid Complex Formation:

-

In a sterile tube, dilute the plasmid DNA (containing the gene of interest and a selection marker) in a serum-free medium.

-

In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in a serum-free medium.

-

Combine the diluted DNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the DNA-lipid complex mixture to the cells.

-

Incubate the cells for 4-6 hours at 37°C.

-

Add complete growth medium and continue incubation.

-

-

Selection of Stable Transfectants:

-

48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418, puromycin) to the culture medium.

-

Replace the selective medium every 3-4 days.

-

After 2-3 weeks, individual resistant colonies will appear. Isolate these colonies and expand them to establish stable clonal cell lines.

-

-

Functional Screening: Screen the clonal lines for inducible expression of the transgene via Western blotting or functional assays.

Induction of Gene Expression

To induce the expression of the transfected gene in the Tet-On system:

-

Plate the this compound transfectant cells in the desired format (e.g., 60-mm dishes).

-

Allow the cells to attach for 24 hours.

-

Add doxycycline (DOX) to the culture medium at a final concentration typically ranging from 1 to 1000 ng/ml.

-

Incubate the cells for the desired period (e.g., 48 hours) to allow for maximal gene expression before proceeding with downstream assays.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After induction with DOX, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HA for HA-tagged proteins) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against a housekeeping protein, such as Na+/K+ ATPase or β-actin.

Folate Transport Assays

-

Cell Plating and Induction: Plate this compound transfectants in 60-mm dishes and induce with DOX as described above.

-

[³H]MTX Uptake (for PCFT activity):

-

Wash the cells with an uptake buffer at the appropriate pH (e.g., pH 5.5 for PCFT).

-

Add uptake buffer containing [³H]methotrexate ([³H]MTX) and incubate at 37°C for a short period (e.g., 2 minutes).

-

Stop the uptake by adding ice-cold uptake buffer.

-

Wash the cells to remove extracellular radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

[³H]FA Binding (for FRα levels):

-

Wash the cells with an ice-cold binding buffer.

-

Add binding buffer containing [³H]folic acid ([³H]FA) and incubate at 0°C for 15 minutes.

-

Wash the cells extensively with ice-cold buffer to remove unbound radioactivity.

-

Lyse the cells and measure the bound radioactivity.

-

-

Data Normalization: Normalize the transport or binding data to the protein content of the cell lysates.

Data Presentation

The quantitative data from the characterization of this compound transfectants can be summarized in tables for clear comparison.

Table 1: Densitometric Analysis of FRα and PCFT Protein Expression in this compound Transfectants

| Cell Line Model | DOX (ng/ml) | Relative FRα Protein Level (Mean ± SD) | Relative PCFT Protein Level (Mean ± SD) |

| This compound/Tet-on-FRα | 0 | 0.05 ± 0.02 | N/A |

| 1000 | 1.00 ± 0.15 | N/A | |

| This compound/Tet-on-FRα/PCFT | 0 | 0.08 ± 0.03 | 0.03 ± 0.01 |

| 1000 | 1.00 ± 0.18 | 1.00 ± 0.20 |

Data are normalized to the protein levels at the maximum DOX concentration and represent the mean of at least three independent experiments. N/A: Not Applicable.

Table 2: Functional Characterization of Folate Transporters in this compound Transfectants

| Cell Line Model | DOX (ng/ml) | [³H]FA Binding (pmol/mg protein) (Mean ± SD) | [³H]MTX Uptake at pH 5.5 (pmol/mg protein/min) (Mean ± SD) |

| This compound/Tet-on-FRα | 0 | 0.1 ± 0.05 | Background |

| 1000 | 5.2 ± 0.8 | Background | |

| This compound/Tet-on-FRα/PCFT | 0 | 0.2 ± 0.07 | 0.5 ± 0.1 |

| 1000 | 5.5 ± 0.9 | 10.2 ± 1.5* |

Indicates a statistically significant difference (p < 0.05) compared to the uninduced control. Background levels represent transport in the absence of the specific transporter.

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Characterizing this compound Transfectants

Caption: Workflow for generating and characterizing inducible this compound transfectants.

Signaling Pathway of Folate-Targeted Antifolates

Caption: Mechanism of action for antifolate drugs via folate transporters.

Logical Diagram of the Tet-On Inducible System

Caption: Control logic of the Tet-On inducible gene expression system.

The R1-11 Cell Line: A Technical Guide for Folate Transporter Research

For Researchers, Scientists, and Drug Development Professionals

The R1-11 cell line, a derivative of the human cervical adenocarcinoma HeLa cell line, serves as a critical tool in the study of folate metabolism and the development of antifolate chemotherapeutics. Its unique characteristic of being null for the primary folate transporters—the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)—makes it an ideal negative control and a versatile platform for creating stable transfectants to investigate the specific roles of these transporters in drug uptake and efficacy. This guide provides an in-depth overview of the this compound cell line and its commonly used transfected sublines, summarizing key quantitative data and detailing essential experimental protocols.

Core Characteristics of the this compound Cell Line

The this compound cell line was established from the parental HeLa cell line and selected for its lack of both RFC and PCFT activity. This dual-negative phenotype makes it highly resistant to antifolate drugs that rely on these transporters for cellular entry. Consequently, this compound cells are an invaluable resource for dissecting the individual contributions of folate transporters to the cytotoxicity of various compounds.

Stable transfection of this compound cells with expression vectors for specific transporters has led to the generation of several key sublines used in preliminary studies:

-

This compound-Mock: A control cell line transfected with an empty vector, retaining the RFC- and PCFT-null phenotype.

-

This compound-PCFT-4: A stable transfectant expressing the human proton-coupled folate transporter (hPCFT).

-

This compound-RFC-6: A stable transfectant expressing the human reduced folate carrier (hRFC).

These engineered cell lines allow for direct comparison of transporter-specific effects on folate and antifolate uptake and subsequent cellular responses.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving the this compound cell line and its transfected derivatives.

Table 1: Antifolate Growth Inhibition (IC50) in this compound and Transfected Sublines

| Antifolate | This compound-Mock | This compound-PCFT-4 | This compound-RFC-6 | Parental HeLa |

| Pemetrexed | Highly Resistant | Sensitive | Sensitive | Sensitive |

| Methotrexate (MTX) | Highly Resistant | 4-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |

| ZD1694 (Raltitrexed) | Highly Resistant | 75-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |

| PT523 | Highly Resistant | 20-fold higher IC50 than this compound-RFC-6[1] | IC50 comparable to HeLa[1] | Sensitive[1] |

| AGF102 | IC50 > 600 nM[2] | - | IC50 > 600 nM[2] | - |

Note: "Highly Resistant" indicates that a precise IC50 value was not determined due to the low potency of the drug in that cell line. Sensitivity is relative and depends on the specific experimental conditions.

Table 2: Folate Accumulation in this compound and Transfected Sublines

| Folate | This compound-Mock | This compound-PCFT-4 | This compound-RFC-6 | Parental HeLa |

| Folic Acid | 1/14th of HeLa[1] | 12-fold increase vs. Mock[1] | 3-fold increase vs. Mock[1] | High |

| 5-Formyl-THF | 1/17th of HeLa[1] | 11-fold increase vs. Mock[1] | 12-fold increase vs. Mock[1] | High |

Table 3: Folic Acid Requirement for Cell Growth (EC50)

| Cell Line | EC50 for Folic Acid |

| This compound-Mock | ~2 µM[1] |

| This compound-PCFT-4 | ~100 nM (20-fold reduction vs. Mock)[1] |

| This compound-RFC-6 | ~200 nM (10-fold reduction vs. Mock)[1] |

| Parental HeLa | Slightly lower than this compound-PCFT-4[1] |

Signaling and Transport Pathways

The primary mechanism investigated using the this compound cell system is the transport of folates and antifolates across the cell membrane, which is the initial step in a cascade of events affecting cellular metabolism and survival.

Caption: Folate and antifolate transport pathways mediated by PCFT and RFC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies involving the this compound cell line.

Generation of Stable this compound Transfectants

This protocol describes the creation of this compound cell lines stably expressing a transporter of interest.

Caption: Workflow for generating stable this compound transfectants.

-

Vector Preparation: The cDNA for the transporter of interest (e.g., hPCFT or hRFC) is cloned into a suitable expression vector, such as pZeoSV2(+), which contains a selectable marker (e.g., for zeocin resistance).[1]

-

Cell Culture: this compound cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Transfection: this compound cells are transfected with the expression vector or an empty vector (for mock transfectants) using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.[1]

-

Selection: Following transfection, cells are cultured in medium containing the appropriate selection agent (e.g., 100 µg/mL zeocin) to eliminate non-transfected cells.[1]

-

Clonal Selection and Expansion: Individual resistant colonies are isolated, expanded, and screened for transporter expression and function.

-

Characterization: Selected clones are characterized by transport assays using radiolabeled substrates (e.g., [³H]methotrexate) and by Western blotting to confirm protein expression.

Folate/Antifolate Transport Assay

This protocol is used to measure the uptake of radiolabeled substrates into adherent cells.

References

An In-depth Technical Guide to the Tet-On Inducible Gene Expression System with a Focus on the R1-11 Cell Model

The Tetracycline-On (Tet-On) system is a powerful and widely used tool for inducible gene expression, allowing for precise temporal and quantitative control over the expression of a gene of interest in eukaryotic cells. This guide provides a comprehensive overview of the core principles of the Tet-On system, its components, mechanism of action, and practical considerations for its use in research and drug development. A specific application of this technology in the R1-11 cell line will be used as a case study to illustrate its utility.

Core Principles of the Tet-On System

The Tet-On system is a binary transgenic system that allows for the activation of a target gene's transcription in the presence of an inducer, typically the tetracycline derivative doxycycline (Dox).[1][2] Its design is based on regulatory elements from the tetracycline resistance operon of Escherichia coli, which have been adapted for use in eukaryotic cells to minimize off-target effects.[1][3] The system's key advantage is its ability to keep a gene of interest silenced until the addition of Dox, providing tight control over gene expression.[1][2]

The two primary components of the Tet-On system are:

-

The reverse tetracycline-controlled transactivator (rtTA): This is a fusion protein consisting of the reverse Tet repressor (rTetR) and a viral activation domain, most commonly the VP16 domain from the Herpes Simplex virus.[2][4] Unlike the wild-type Tet repressor, rtTA binds to its target DNA sequence only in the presence of doxycycline.[4]

-

The Tetracycline Response Element (TRE): This is a synthetic promoter element that is placed upstream of the gene of interest. The TRE contains multiple copies of the tetracycline operator (tetO) sequence, which is the binding site for the rtTA protein.[4][5]

Mechanism of Action

In the absence of doxycycline, the rtTA protein is expressed but remains in an inactive conformation and cannot bind to the TRE.[6] Consequently, the gene of interest downstream of the TRE is not transcribed, or is transcribed at a very low basal level.

Upon the addition of doxycycline to the cell culture medium, it diffuses into the cells and binds to the rtTA protein. This binding induces a conformational change in rtTA, enabling it to recognize and bind with high affinity to the tetO sequences within the TRE.[1][6] The VP16 activation domain of the bound rtTA then recruits the cell's transcriptional machinery to the promoter of the gene of interest, initiating and enhancing its transcription. This leads to the production of the corresponding mRNA and, subsequently, the protein of interest. The level of gene expression can be modulated by varying the concentration of doxycycline.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of the Tet-On system and a typical experimental workflow for its implementation.

References

- 1. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to Tet expression systems [jax.org]

- 3. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 4. addgene.org [addgene.org]

- 5. mdpi.com [mdpi.com]

- 6. Tetracycline inducible expression—Tet-One systems [takarabio.com]

foundational literature on R1-11 models

An In-depth Technical Guide to the Core of Interleukin-11 (IL-11) Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-11 (IL-11) is a pleiotropic cytokine belonging to the IL-6 family, which is increasingly recognized for its critical role in a spectrum of physiological and pathological processes.[1][2] Initially identified for its hematopoietic functions, particularly in stimulating megakaryocytopoiesis and thrombopoiesis, recent research has unveiled its profound involvement in fibrosis, inflammation, and oncogenesis across various tissues.[1][2][3] This guide provides a comprehensive technical overview of the foundational literature on the IL-11 signaling pathway, its mechanism of action, key experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Core Signaling Pathway

The canonical IL-11 signaling cascade is initiated by the binding of IL-11 to its specific receptor, the Interleukin-11 receptor alpha (IL-11Rα).[4] This initial interaction occurs with low affinity. The IL-11/IL-11Rα complex then recruits the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130). This recruitment leads to the formation of a high-affinity heterohexameric complex, consisting of two molecules each of IL-11, IL-11Rα, and gp130.[5]

The formation of this hexameric complex brings the intracellular domains of the two gp130 molecules into close proximity, facilitating the trans-activation of associated Janus kinases (JAKs).[4][6] This activation triggers the phosphorylation of specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7][8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and subsequent translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7][8][9]

In addition to the canonical JAK/STAT pathway, IL-11 signaling also activates other important intracellular cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[6][10] The activation of these pathways contributes to the diverse cellular responses mediated by IL-11, such as cell proliferation, differentiation, and survival.[6]

A non-canonical mode of IL-11 signaling, known as trans-signaling, can occur when IL-11 binds to a soluble form of IL-11Rα (sIL-11Rα). This complex can then activate cells that only express gp130, thereby broadening the range of cells responsive to IL-11.

Quantitative Data on IL-11 Signaling

The following table summarizes key quantitative parameters of the IL-11 signaling pathway, providing a basis for experimental design and data interpretation.

| Parameter | Description | Value | Cell/System | Reference |

| Binding Affinity (Kd) | ||||

| IL-11 to IL-11Rα (low affinity) | Dissociation constant for the initial binding of IL-11 to its specific receptor. | ~10 nM | In vitro | [11] |

| IL-11/IL-11Rα to gp130 (high affinity) | Dissociation constant for the binding of the IL-11/IL-11Rα complex to gp130. | 300–800 pM | In vitro | [11] |

| Engineered IL-11 variant (enIL-11) to IL-11R | Dissociation constant for a high-affinity engineered IL-11 variant. | 0.41 ± 0.01 nM | Biolayer interferometry | [12] |

| EC50 Values | ||||

| IL-11 WT for STAT3 activation | Effective concentration for 50% of maximal STAT3 phosphorylation. | 140 ± 30 pM | HeLa reporter cells | [12] |

| Engineered IL-11 variant (GIPR) for STAT3 activation | Effective concentration for 50% of maximal STAT3 phosphorylation by a high-affinity variant. | 24 ± 4 pM | HeLa reporter cells | [12] |

| Macaque rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant macaque IL-11. | 6 pM | Modified HEK-Blue™ IL-6 cells | [13] |

| Human rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant human IL-11. | 46 pM | Modified HEK-Blue™ IL-6 cells | [13] |

| Murine rIL-11 for STAT3 activation | Effective concentration for 50% of maximal STAT3 activation by recombinant murine IL-11. | 84 pM | Modified HEK-Blue™ IL-6 cells | [13] |

| Assay Sensitivity | ||||

| Human IL-11 ELISA LLOQ | Lower Limit of Quantitation for a standard ELISA kit. | 10 pg/mL | MSD platform | [14] |

| Ultra-sensitive "free" IL-11 assay LLOQ | Lower Limit of Quantitation for an ultra-sensitive assay. | 0.048 pg/mL | Simoa HD-1 platform | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the IL-11 signaling pathway. Below are outlines of key experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-11 Quantification

This protocol provides a framework for measuring IL-11 concentrations in biological samples such as serum, plasma, or cell culture supernatants.

Principle: A sandwich ELISA where a capture antibody specific for IL-11 is coated onto a microplate. The sample is added, and any IL-11 present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of IL-11.

Methodology:

-

Plate Preparation: Coat a 96-well microplate with a capture antibody against human IL-11 and incubate overnight. Block non-specific binding sites.

-

Standard and Sample Incubation: Prepare a standard curve using recombinant human IL-11. Add 100 µL of standards and samples to the wells and incubate for 2.5 hours at room temperature.[15]

-

Detection Antibody Incubation: Wash the plate and add 100 µL of biotinylated anti-human IL-11 detection antibody to each well. Incubate for 1 hour at room temperature.[15]

-

Streptavidin-HRP Incubation: Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 45 minutes at room temperature.[15]

-

Substrate Development: Wash the plate and add 100 µL of TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.[15]

-

Reaction Stoppage and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 450 nm immediately.[15]

-

Data Analysis: Calculate the concentration of IL-11 in the samples by interpolating from the standard curve.

B9-11 Cell Proliferation Assay

This bioassay measures the biological activity of IL-11 based on its ability to stimulate the proliferation of the IL-11-dependent B9-11 cell line.

Principle: B9-11 cells are dependent on IL-11 for growth and survival. The rate of proliferation, which can be measured using reagents like MTT, is directly proportional to the concentration of biologically active IL-11.

Methodology:

-

Cell Seeding: Plate B9-11 cells at a density of 1 x 10^4 cells per well in a 96-well plate.[16]

-

IL-11 Stimulation: Add various concentrations of the IL-11 sample or standard to the wells. Include a negative control with no IL-11.

-

Incubation: Incubate the plate for 3 days to allow for cell proliferation.[16]

-

MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the IL-11 concentration to determine the EC50 value.

Western Blotting for STAT3 Phosphorylation

This protocol is used to detect the activation of the STAT3 signaling pathway in response to IL-11 stimulation by measuring the level of phosphorylated STAT3.

Principle: Cells are stimulated with IL-11, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

Methodology:

-

Cell Culture and Stimulation: Culture cells (e.g., A549, H1299) to an appropriate confluency.[17] Starve the cells in serum-free media for a few hours before stimulating with various concentrations of IL-11 for a specified time (e.g., 20 minutes).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.[12]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Densitometry: Quantify the band intensities using image analysis software.

Visualizations

IL-11 Signaling Pathway

References

- 1. rndsystems.com [rndsystems.com]

- 2. Hiding in Plain Sight: Interleukin-11 Emerges as a Master Regulator of Fibrosis, Tissue Integrity, and Stromal Inflammation | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Structures of the interleukin 11 signalling complex reveal gp130 dynamics and the inhibitory mechanism of a cytokine variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elkbiotech.com [elkbiotech.com]

- 7. Pharmacologic inhibition of IL11/STAT3 signaling increases MHC-I expression and T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 and STAT1 mediate IL-11–dependent and inflammation-associated gastric tumorigenesis in gp130 receptor mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. The Influence of IL-11 on Cardiac Fibrosis in Experimental Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | IL11 binds IL11RA [reactome.org]

- 12. An engineered interleukin‐11 decoy cytokine inhibits receptor signaling and proliferation in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression, Purification, and Characterization of Interleukin-11 Orthologues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of novel ultra-sensitive IL-11 target engagement assays to support mechanistic PK/PD modeling for an anti-IL-11 antibody therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for R1 Mouse Embryonic Stem Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and maintenance of the R1 mouse embryonic stem (mES) cell line. The following protocols are based on established standards to ensure the reproducibility and integrity of experimental results.

Cell Line Characteristics

The R1 cell line is a male mouse embryonic stem cell line established from a blastocyst of a cross between two 129 substrains (129S1/SvImJ and 129X1/SvJ). These cells are pluripotent and can differentiate into all derivatives of the three primary germ layers. A key characteristic of R1 cells is their ability to contribute to the germline, making them a valuable tool in the creation of genetically modified mouse models. It is important to note that the developmental potential and germline transmission efficiency can be influenced by the passage number.

Data Presentation

For successful culture of R1 mES cells, adherence to specific quantitative parameters is crucial. The following tables summarize the key data points for media formulation and culture conditions.

Table 1: R1 mES Cell Complete Growth Medium

| Component | Recommended Product (Example) | Final Concentration/Volume |

| Mouse ES Cell Basal Medium | ATCC® SCRR-2011 | ~80-85% |

| Fetal Bovine Serum (FBS) | ATCC® 30-2020 | 15% |

| Penicillin-Streptomycin | ATCC® 30-2300 | 1X |

| Dimethylsulfoxide (DMSO) | ATCC® 4-X | For cryopreservation (5-10%) |

Table 2: Feeder Cell and R1 mES Cell Seeding Densities

| Cell Type | Seeding Density |

| Mitotically Arrested MEF Feeder Cells | ~55,000 cells/cm² |

| R1 Mouse Embryonic Stem Cells | 30,000 - 50,000 cells/cm² |

Experimental Protocols

Detailed methodologies for the essential experiments involving R1 mES cell culture are provided below.

Protocol 1: Preparation of Feeder Layer (Mouse Embryonic Fibroblasts - MEFs)

Mitotically arrested MEFs are essential for maintaining the pluripotency of R1 mES cells by providing necessary growth factors and cell-to-cell contact.

Materials:

-

Mitotically arrested MEF (CF-1) (e.g., ATCC® SCRC-1040™)

-

Complete growth medium for feeder cells

-

Tissue culture flasks or plates

Procedure:

-

One to two days prior to plating R1 cells, thaw the mitotically arrested MEFs according to the supplier's instructions.

-

Plate the MEFs in the desired tissue culture vessel at a density of approximately 55,000 cells/cm².

-

Culture the feeder cells in their recommended complete growth medium.

-

Incubate at 37°C with 5% CO₂ overnight to allow the cells to attach and form a monolayer.

Protocol 2: Thawing and Culturing R1 mES Cells

Materials:

-

Cryovial of R1 mES cells

-

Complete R1 mES cell growth medium (pre-warmed to 37°C)

-

Prepared feeder layer flasks/plates

-

Sterile centrifuge tubes

-

Water bath at 37°C

Procedure:

-

Rapidly thaw the cryovial of R1 cells by gentle agitation in a 37°C water bath.[1]

-

Decontaminate the outside of the vial with 70% ethanol.

-

In a sterile environment, transfer the cell suspension from the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[1]

-

Discard the supernatant and gently resuspend the cell pellet in a small volume (1-2 mL) of fresh, pre-warmed complete growth medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the R1 cells onto the prepared MEF feeder layer at a density of 30,000 to 50,000 cells/cm².

-

Incubate the culture at 37°C with 5% CO₂.

-

Change the medium daily to ensure an adequate supply of nutrients.

Protocol 3: Passaging R1 mES Cells

R1 cells should be subcultured when they reach approximately 80% confluency to maintain them in the logarithmic growth phase.

Materials:

-

Trypsin-EDTA solution (0.05% to 0.25%)

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Complete R1 mES cell growth medium

-

Prepared feeder layer flasks/plates

Procedure:

-

Aspirate the spent medium from the culture vessel.

-

Wash the cell monolayer once with CMF-PBS to remove any residual serum that may inhibit trypsin activity.

-

Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

-

Incubate for a few minutes at 37°C, monitoring the cells under a microscope until they begin to detach.

-

Gently tap the vessel to dislodge the cells completely.

-

Add complete growth medium to inactivate the trypsin. The volume of medium should be at least equal to the volume of trypsin solution used.

-

Collect the cell suspension and gently pipette to create a single-cell suspension.

-

Perform a viable cell count.

-

Re-plate the cells onto freshly prepared feeder layers at the recommended seeding density.

Protocol 4: Cryopreservation of R1 mES Cells

Materials:

-

Cryopreservation medium (complete growth medium with 5-10% DMSO)[1]

-

Cryovials

-

Cell scraper or trypsin for harvesting

-

Controlled-rate freezing container

Procedure:

-

Harvest the R1 cells as described in the passaging protocol.

-

Centrifuge the cell suspension and resuspend the pellet in cold cryopreservation medium at the desired cell concentration.

-

Dispense the cell suspension into labeled cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to R1 mES cell culture.

Caption: General experimental workflow for R1 mES cell culture.

Caption: Simplified LIF/STAT3 signaling pathway for maintaining pluripotency in mES cells.

References

Application Notes and Protocols for the R1-11 Tet-On System

For Researchers, Scientists, and Drug Development Professionals

Introduction to the R1-11 Tet-On Inducible System

The this compound Tet-On system is a powerful and versatile tool for inducible gene expression, allowing for precise temporal and dose-dependent control over the expression of a gene of interest (GOI). This system is a derivative of the widely used tetracycline-inducible expression systems. In the Tet-On system, gene expression is turned on in the presence of an inducer, typically the tetracycline analog doxycycline (Dox). This inducible nature is particularly valuable in research and drug development for studying gene function, validating drug targets, and producing recombinant proteins, especially those that may be toxic to the host cell if constitutively expressed.

The core components of the Tet-On system are the reverse tetracycline-controlled transactivator (rtTA) and the tetracycline-responsive element (TRE). The rtTA protein, a fusion of the Tet repressor protein (TetR) and the VP16 activation domain, can only bind to the TRE in the presence of doxycycline. The TRE is a regulatory DNA sequence placed upstream of the GOI. When Dox is introduced to the system, it binds to rtTA, inducing a conformational change that allows rtTA to bind to the TRE and activate the transcription of the downstream gene.

The "this compound" designation in the this compound Tet-On system refers to a specific cell line or experimental context in which this inducible system is employed. A notable application is the this compound/Tet-on-FRα cell line, where the expression of Folate Receptor alpha (FRα) is controlled by the Tet-On system. This allows researchers to study the function of FRα in a controlled manner.

Mechanism of Action

The mechanism of the Tet-On system is a two-step process that ensures tight control over gene expression.

-

OFF State (No Doxycycline): In the absence of doxycycline, the rtTA protein is synthesized but remains in an inactive conformation. It is unable to bind to the TRE promoter that controls the expression of the gene of interest. Consequently, transcription of the target gene is silenced.

-

ON State (Doxycycline Present): When doxycycline is added to the cell culture medium, it diffuses into the cells and binds to the rtTA protein. This binding event induces a conformational change in rtTA, enabling it to recognize and bind with high affinity to the TRE promoter. The VP16 activation domain of the bound rtTA then recruits the cell's transcriptional machinery to the promoter, initiating the transcription of the gene of interest.

This switch-like mechanism allows for rapid and reversible induction of gene expression. The level of gene expression can be modulated by varying the concentration of doxycycline, and the expression can be turned off by removing doxycycline from the culture medium.

Data Presentation: Quantitative Analysis of FRα Expression in this compound/Tet-on-FRα Cells

The following table summarizes the dose-dependent induction of Folate Receptor alpha (FRα) expression in the this compound/Tet-on-FRα cell line upon treatment with varying concentrations of doxycycline for 48 hours. Protein levels were quantified by Western blot analysis followed by densitometry, and the results are expressed relative to the maximum induction observed at 1000 ng/mL of doxycycline.

| Doxycycline (ng/mL) | Relative FRα Protein Level (Mean ± SD) |

| 0 | 0.05 ± 0.02 |

| 1 | 0.25 ± 0.05 |

| 2.5 | 0.48 ± 0.07 |

| 5 | 0.65 ± 0.09 |

| 7.5 | 0.78 ± 0.11 |

| 10 | 0.85 ± 0.12 |

| 25 | 0.92 ± 0.08 |

| 50 | 0.98 ± 0.06 |

| 1000 | 1.00 ± 0.00 |

Experimental Protocols

Generation of a Stable this compound Tet-On Cell Line

This protocol outlines the steps for generating a stable this compound cell line with doxycycline-inducible expression of a gene of interest (e.g., FRα). This is a two-step process involving the creation of a stable cell line expressing the rtTA transactivator, followed by the introduction of the response plasmid containing the GOI under the control of the TRE promoter.

Materials:

-

This compound parental cell line

-

Plasmid encoding the rtTA transactivator with a selection marker (e.g., neomycin resistance)

-

Response plasmid containing the GOI downstream of a TRE promoter with a different selection marker (e.g., puromycin resistance)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Transfection reagent

-

Selection antibiotics (e.g., G418, Puromycin)

-

Doxycycline hyclate solution (1 mg/mL stock in sterile water)

Procedure:

-

Transfection of rtTA Plasmid:

-

Plate this compound cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfect the cells with the rtTA-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Selection of rtTA-Expressing Stable Cells:

-

48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by performing a kill curve on the parental this compound cell line.

-

Replace the selection medium every 3-4 days.

-

Continue selection for 2-3 weeks until resistant colonies are visible.

-

-

Expansion and Validation of rtTA Clones:

-

Isolate individual resistant colonies using cloning cylinders or by limiting dilution.

-

Expand each clone in separate culture vessels.

-

Validate the expression and functionality of the rtTA transactivator in each clone. This can be done by transiently transfecting a TRE-luciferase reporter plasmid and measuring luciferase activity in the presence and absence of doxycycline. Select clones with low basal luciferase activity and high inducibility.

-

-

Transfection of TRE-GOI Plasmid:

-

Select the best rtTA-expressing clone and plate the cells for a second round of transfection.

-

Transfect these cells with the response plasmid containing the GOI under the control of the TRE promoter.

-

-

Selection of Double-Stable Cells:

-

48 hours post-transfection, begin selection with the second antibiotic (e.g., puromycin) in addition to the first selection antibiotic.

-

Continue the double selection for 2-3 weeks.

-

-

Screening for Inducible GOI Expression:

-

Isolate and expand double-resistant clones.

-

Screen each clone for doxycycline-inducible expression of the GOI by Western blot, qPCR, or a functional assay.

-

Select the clone with the lowest basal expression and the highest induction ratio for further experiments.

-

Induction of Gene Expression with Doxycycline

Materials:

-

Stable this compound Tet-On cell line expressing the GOI

-

Complete cell culture medium

-

Doxycycline hyclate solution (1 mg/mL stock)

Procedure:

-

Cell Plating: Plate the stable this compound Tet-On cells at the desired density in appropriate culture vessels. Allow the cells to adhere and grow for 24 hours.

-

Doxycycline Induction:

-

Prepare a working solution of doxycycline in complete culture medium at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for the desired level of expression (e.g., 0, 1, 10, 100, 1000 ng/mL).

-

Remove the old medium from the cells and replace it with the doxycycline-containing medium.

-

-

Incubation: Incubate the cells for the desired period to allow for gene expression. The optimal induction time can be determined by a time-course experiment (e.g., 12, 24, 48, 72 hours). For FRα expression in this compound cells, a 48-hour incubation is a good starting point.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA extraction for qPCR).

Analysis of Protein Expression by Western Blot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the GOI (e.g., anti-FRα antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash the harvested cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each sample using a protein quantitation assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH).

Analysis of Gene Expression by Quantitative PCR (qPCR)

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for the GOI and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the harvested cells using an RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the GOI and the reference gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the GOI and the reference gene in each sample.

-

Calculate the relative expression of the GOI using the ΔΔCt method, normalizing to the reference gene and the uninduced control sample.

-

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High Basal (Leaky) Expression | High copy number of the response plasmid. | Transfect with a lower amount of the response plasmid. |

| Integration of the response plasmid near an endogenous enhancer. | Screen multiple clones to find one with low basal expression. | |

| Presence of tetracycline in the FBS. | Use tetracycline-free FBS. | |

| Low or No Induction | Insufficient rtTA expression. | Screen for rtTA clones with high expression levels. |

| Inactive doxycycline. | Use a fresh stock of doxycycline and protect it from light. | |

| Suboptimal doxycycline concentration or incubation time. | Perform a dose-response and time-course experiment to optimize induction conditions. | |

| Problems with the response plasmid (e.g., mutation in the TRE). | Sequence the TRE region of the response plasmid to verify its integrity. | |

| Variable Expression Between Clones | Positional effects of plasmid integration. | It is crucial to screen multiple independent clones to find one with the desired expression characteristics. |

| Cell Toxicity upon Induction | The expressed protein is toxic to the cells. | Use a lower concentration of doxycycline to achieve a lower, non-toxic level of expression. |

Application Notes and Protocols for Interleukin-11 (IL-11) in Drug Discovery

Introduction

Interleukin-11 (IL-11), a member of the IL-6 family of cytokines, has emerged as a significant therapeutic target in a range of diseases. Initially explored for its roles in hematopoiesis, recent research has unveiled its critical involvement in the pathophysiology of fibrosis, cancer, and inflammatory conditions.[1][2] Unlike its initial portrayal as an anti-inflammatory and pro-regenerative factor, contemporary evidence indicates that IL-11 is a potent driver of pro-fibrotic and pro-inflammatory signaling.[1] Upregulated in response to tissue injury, IL-11 signaling through its receptor complex (IL-11Rα and gp130) activates downstream pathways, notably the JAK/STAT and ERK cascades, leading to cellular changes that drive disease progression.[1][3] This document provides an overview of the applications of targeting IL-11 in drug discovery, quantitative data on IL-11 inhibitors, and detailed protocols for key experiments.

Application Notes

Fibrotic Diseases

IL-11 is a central mediator of fibrosis across multiple organs. Its expression is low in healthy tissues but is significantly induced by pro-fibrotic stimuli like TGF-β, establishing an autocrine loop that perpetuates fibrotic processes.[4][5]

-

Idiopathic Pulmonary Fibrosis (IPF): IL-11 is highly upregulated in fibroblasts from IPF patients.[4] Neutralizing antibodies against IL-11 have demonstrated therapeutic benefits in preclinical models, such as the bleomycin-induced lung fibrosis mouse model, by mitigating myofibroblast activation and lung scarring.[4] An anti-IL-11Rα antibody, LASN01, has been shown to reduce pro-fibrotic and inflammatory markers in lung slices from IPF patients.[4]

-